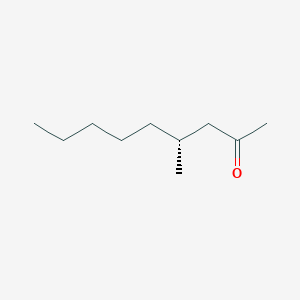![molecular formula C17H16O B14234925 1H-Indene, 3-[(S)-methoxyphenylmethyl]- CAS No. 512786-35-5](/img/structure/B14234925.png)
1H-Indene, 3-[(S)-methoxyphenylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 3-[(S)-methoxyphenylmethyl]- is an organic compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 3-[(S)-methoxyphenylmethyl]- typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, resulting in the formation of 1-substituted-1H-indene and 1-indanone products . The reaction conditions include a temperature range of 100-110°C and a pressure of 30-40 atm.
Industrial Production Methods
Industrial production of indene derivatives often involves the extraction of indene from pyrolysis oil, a by-product of the thermal decomposition of organic materials in an inert atmosphere. The extracted indene undergoes further chemical transformations, such as sulfonation and polycondensation with formalin, to produce various indene-based products .
Chemical Reactions Analysis
Types of Reactions
1H-Indene, 3-[(S)-methoxyphenylmethyl]- undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced indene derivatives.
Common Reagents and Conditions
Oxidation: Jones’ reagent, o-iodoxybenzoic acid (IBX)
Reduction: Hydrogenation catalysts
Substitution: Electrophilic reagents
Major Products Formed
Oxidation: Ketones
Reduction: Reduced indene derivatives
Substitution: Substituted indene compounds
Scientific Research Applications
1H-Indene, 3-[(S)-methoxyphenylmethyl]- has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Indene, 3-[(S)-methoxyphenylmethyl]- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to bind to multiple receptors and inhibit specific enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The indene structure allows for effective binding and modulation of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indene: A parent compound with a simpler structure, lacking the methoxyphenylmethyl group.
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione: A similar compound with a methoxyphenyl group attached to the indene structure.
Uniqueness
1H-Indene, 3-[(S)-methoxyphenylmethyl]- is unique due to the presence of the methoxyphenylmethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. This structural modification allows for greater versatility in chemical reactions and biological activities compared to its simpler counterparts.
Properties
CAS No. |
512786-35-5 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-[(S)-methoxy(phenyl)methyl]-1H-indene |
InChI |
InChI=1S/C17H16O/c1-18-17(14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)16/h2-10,12,17H,11H2,1H3/t17-/m0/s1 |
InChI Key |
XGOAVTOUSUUAHQ-KRWDZBQOSA-N |
Isomeric SMILES |
CO[C@H](C1=CCC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
COC(C1=CCC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


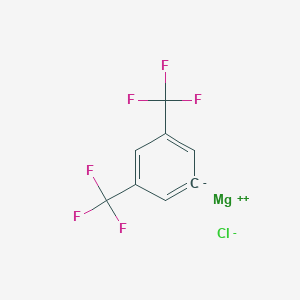
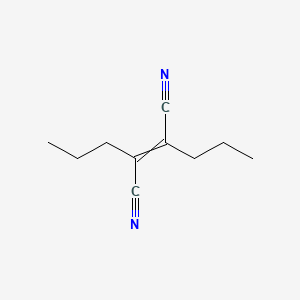
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)

![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
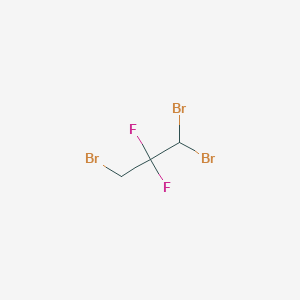
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
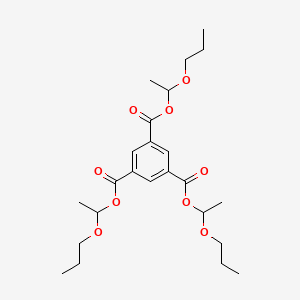
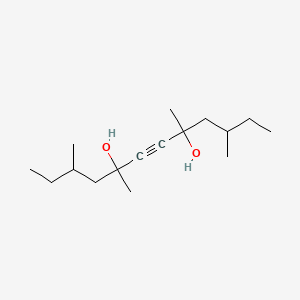
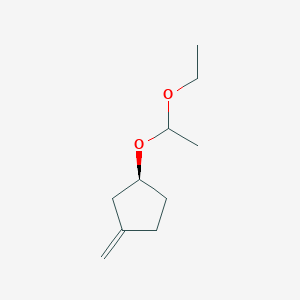
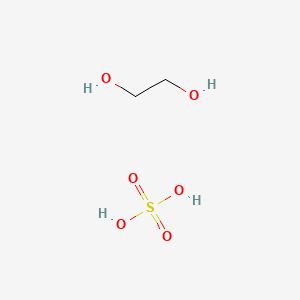
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
